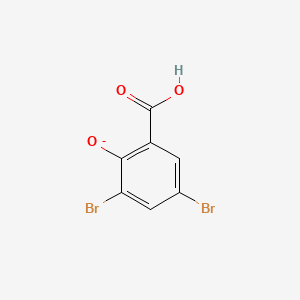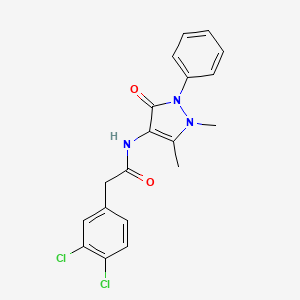![molecular formula C17H13FNO2+ B13376114 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium](/img/structure/B13376114.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 8-hydroxyquinoline.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 8-hydroxyquinoline in the presence of a suitable catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxoethyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound
Analyse Des Réactions Chimiques
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, and halogenating agents for substitution reactions. .
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as sensors and fluorescent probes .
Mécanisme D'action
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity by forming stable complexes. Additionally, its fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. The oxoethyl group can also form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
1-[2-(4-Fluorophenyl)-2-oxoethyl]-8-hydroxyquinolinium can be compared with similar compounds such as:
1-[2-(4-Fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride: This compound shares a similar fluorophenyl and oxoethyl substitution but differs in its bipyridinium core, leading to different reactivity and applications.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: This compound has a similar fluorophenyl group but features an imidazo[1,2-a]pyridine core, which affects its biological activity and binding properties.
2-(2-Bromo-4-fluorophenyl)acetonitrile: This compound contains a fluorophenyl group and is used in the synthesis of various organic compounds, but its acetonitrile group differentiates its reactivity from this compound.
Propriétés
Formule moléculaire |
C17H13FNO2+ |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C17H12FNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1 |
Clé InChI |
SQJYGFFMMNTCFI-UHFFFAOYSA-O |
SMILES canonique |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)

![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)


![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)

![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376103.png)
![4-{[(3-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B13376107.png)
![methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
